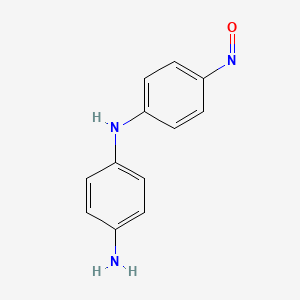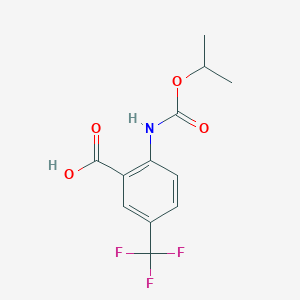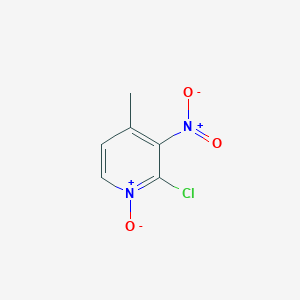
N-(oxetan-3-yl)aminosulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(oxetan-3-yl)aminosulfonamide is a compound that features a four-membered oxetane ring with a sulfamoylamino group attached. Oxetanes are known for their unique structural properties, which include ring strain and the presence of an oxygen atom within the ring. These characteristics make oxetanes valuable in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxetan-3-yl)aminosulfonamide typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of sulfamoyl-substituted alcohols under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, often employing catalysts to improve yield and selectivity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-(oxetan-3-yl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfamoylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to ring-opening or ring-expansion products
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxetane ring under mild to moderate conditions
Major Products:
Oxidation: Sulfonyl oxetanes.
Reduction: Amino oxetanes.
Substitution: Various substituted oxetanes depending on the nucleophile used
Aplicaciones Científicas De Investigación
N-(oxetan-3-yl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, providing metabolic stability and unique binding properties.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in oncology and antimicrobial research.
Industry: Utilized in the development of advanced materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-(oxetan-3-yl)aminosulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, the oxetane ring can act as a rigid scaffold that enhances the binding affinity and selectivity of drugs. The sulfamoylamino group can participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Oxetane: The parent compound, featuring a four-membered ring with an oxygen atom.
Azetidine: A four-membered ring with a nitrogen atom.
Thietane: A four-membered ring with a sulfur atom
Uniqueness: N-(oxetan-3-yl)aminosulfonamide is unique due to the presence of both the oxetane ring and the sulfamoylamino group. This combination imparts distinct physicochemical properties, such as increased ring strain and enhanced reactivity, making it valuable in various applications .
Propiedades
Fórmula molecular |
C3H8N2O3S |
|---|---|
Peso molecular |
152.18 g/mol |
Nombre IUPAC |
3-(sulfamoylamino)oxetane |
InChI |
InChI=1S/C3H8N2O3S/c4-9(6,7)5-3-1-8-2-3/h3,5H,1-2H2,(H2,4,6,7) |
Clave InChI |
NKRJCZDAKAUEQI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)NS(=O)(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)benzoic acid](/img/structure/B8398743.png)








![N-[4-(3-amino-phenyl)-thiazol-2-yl]-4-methyl-benzenesulfonamide](/img/structure/B8398798.png)




